molecular formula C11H13NO B3151221 (3,7-dimethyl-1H-indol-2-yl)methanol CAS No. 706788-99-0

(3,7-dimethyl-1H-indol-2-yl)methanol

Cat. No. B3151221
M. Wt: 175.23 g/mol
InChI Key: SCUOUCJBZPYSBP-UHFFFAOYSA-N
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Description

“(3,7-dimethyl-1H-indol-2-yl)methanol” is a chemical compound with the formula C₁₁H₁₃NO . It is also known by its CAS Number: 706788-99-0 .


Molecular Structure Analysis

The molecular structure of “(3,7-dimethyl-1H-indol-2-yl)methanol” is represented by the InChI Code: 1S/C11H13NO/c1-7-4-3-5-9-8(2)10(6-13)12-11(7)9/h3-5,12-13H,6H2,1-2H3 . The molecular weight of this compound is 175.23 .

Scientific Research Applications

Methanol in Heterogeneous Catalysts Development

Methanol is a key intermediate in the synthesis of dimethyl ether (DME), a promising clean fuel and chemical. Research highlights the development of heterogeneous catalysts for methanol dehydration to produce DME, focusing on catalysts like γ-Al2O3, various zeolites (ZSM-5, Y, beta, and mordenite), and modifications of these materials. The study emphasizes the significance of selecting and modifying catalysts to enhance the efficiency of methanol dehydration processes (Bateni & Able, 2018).

Methanol for Dimethyl Carbonate Production

Another application involves the transesterification of propylene carbonate and methanol to synthesize dimethyl carbonate (DMC), a solvent in lithium-ion batteries. This review details various production technologies, catalysts (both homogeneous and heterogeneous), and the engineering aspects of DMC production from methanol, highlighting the environmental friendliness and efficiency of the process (Deng, Lei, Yao, & Zhigang, 2019).

Olefin Synthesis from Methanol

Methanol also plays a critical role in the synthesis of olefins over zeolite catalysts. The review discusses various mechanisms for C-C bond formation and lower olefins from methanol or dimethyl ether (DME), including consecutive and parallel mechanisms and the hydrocarbon pool mechanism. It highlights the importance of catalyst properties and reaction conditions in directing the olefin synthesis process (Khadzhiev, Magomedova, & Peresypkina, 2014).

Methanol as a Chemical Marker

Research has explored methanol as a chemical marker for assessing the condition of solid insulation in power transformers. Methanol's presence in oil-immersed insulating papers and transformer field samples indicates its potential as a diagnostic tool for monitoring cellulosic insulation degradation (Jalbert et al., 2019).

Safety And Hazards

“(3,7-dimethyl-1H-indol-2-yl)methanol” is classified as an irritant . It’s always recommended to handle it with appropriate safety measures.

Future Directions

Indole derivatives, including “(3,7-dimethyl-1H-indol-2-yl)methanol”, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are found in many important synthetic drug molecules and have broad-spectrum biological activities , indicating a promising future direction in drug discovery and development.

properties

IUPAC Name

(3,7-dimethyl-1H-indol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7-4-3-5-9-8(2)10(6-13)12-11(7)9/h3-5,12-13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUOUCJBZPYSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,7-dimethyl-1H-indol-2-yl)methanol

Synthesis routes and methods

Procedure details

A solution of ethyl 3,7-dimethyl-1H-indole-2-carboxylate (1.84 g, 8.4 mmol) in THF (20 mL) was added to an ice-cooled solution of 1.0 M LAH in THF (17.8 mL 17.8 mmol) and stirred overnight. The reaction was quenched with ethyl acetate (5 mL) and 15% aqueous sodium hydroxide (5 mL), filtered through celite and evaporated in vacuo. The crude reaction was chromatographed over silica gel eluting with methanol/dichloromethane (1%) to afford the title compound (440 mg, 30%). 1H NMR (400 MHz, CDCl3) δ 8.39 (s, 1H), 7.39 (d, J=7.7 Hz, 1H), 7.06 (t, J=7.2 Hz, 1H), 6.99 (d, J=7.1 Hz, 1H), 4.82 (s, 2H), 4.11 (q, J=7.1 Hz, 2H), 2.45 (s, 3H), 2.28 (s, 3H), 1.26 (t, J=7.1 Hz, 3H).
Quantity
1.84 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
17.8 mL
Type
solvent
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,7-dimethyl-1H-indol-2-yl)methanol
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